molecular formula C14H15NO2S B3136770 4-[(4-Methylphenyl)methanesulfonyl]aniline CAS No. 42498-00-0

4-[(4-Methylphenyl)methanesulfonyl]aniline

Cat. No. B3136770
CAS RN: 42498-00-0
M. Wt: 261.34 g/mol
InChI Key: DYBDQHNGCPNYCX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methanesulfonyl]aniline is a chemical compound with the molecular formula C13H13NO2S . It is also known by other names such as 4-Aminophenyl 4-methylphenyl sulfone, Benzenamine, 4-[(4-methylphenyl)sulfonyl]-, and 4-Tosylaniline . The average mass of this compound is 247.313 Da and its monoisotopic mass is 247.066696 Da .


Molecular Structure Analysis

The molecular structure of 4-[(4-Methylphenyl)methanesulfonyl]aniline consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The structure includes a benzene ring attached to an amine group and a methylphenyl sulfone group .


Physical And Chemical Properties Analysis

4-[(4-Methylphenyl)methanesulfonyl]aniline has a density of 1.3±0.1 g/cm^3, a boiling point of 450.2±38.0 °C at 760 mmHg, and a flash point of 226.1±26.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 2.13 .

Scientific Research Applications

Blood Pressure Regulation

4-[(4-Methylphenyl)methanesulfonyl]aniline and its derivatives have been explored in the context of blood pressure regulation. N-Methanesulfonyl derivatives of β-phenethylamine and related compounds have shown significant effects on lowering blood pressure in hypertensive rats, as well as in dogs (Foye, Anderson, & Sane, 1971).

Synthesis and Safety in Pharmaceutical Development

The compound plays a role in the synthesis of various pharmaceuticals, offering safer alternatives in the production process. For instance, a Pd-catalyzed cross-coupling method with methanesulfonamide eliminates concerns over genotoxic impurities that might arise in other production methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Structural Studies and Theoretical Analysis

The structure of compounds derived from 4-[(4-Methylphenyl)methanesulfonyl]aniline, such as N-(2-cyanophenyl)disulfonamides, has been characterized using various techniques like NMR, IR, mass spectrometry, and X-ray diffraction. These studies contribute to a better understanding of the molecular geometry and properties (Mphahlele & Maluleka, 2021).

Chemical Reactions and Synthesis

4-[(4-Methylphenyl)methanesulfonyl]aniline is involved in various chemical reactions and synthesis processes. For example, its reaction with Br2 in the presence of NaHCO3 leads to the formation of N-methanesulfonyl-2-(6-bromocyclohex-1-en-1-yl)aniline, which is a key intermediate in synthesizing tetrahydrocarbazoles (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Alkylating Reagent in Polymer Chemistry

Methanesulfonyl derivatives, such as 4-phenylthiophenyl sulfoxide, can be polymerized to create alkylating agents for aniline, phenol, and benzoic acid. This offers a versatile approach in the field of polymer chemistry (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

Electrochemical Studies

The compound has been studied for its electrochemical properties, particularly in the context of aryl sulfones with strongly electron-withdrawing substituents. These studies are essential for understanding the reaction mechanisms in electrochemical environments (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Emulsion Polymerization

4-[(4-Methylphenyl)methanesulfonyl]aniline has applications in the emulsion polymerization of aniline, using ionic dispersants. This method is significant in the synthesis of polyaniline, a conductive polymer with various industrial applications (Su & Hong, 2001).

properties

IUPAC Name

4-[(4-methylphenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDQHNGCPNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)methanesulfonyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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